molecular formula C15H15N3 B11743236 3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile

3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile

Cat. No.: B11743236
M. Wt: 237.30 g/mol
InChI Key: YQWIBMUHHRKKOI-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile is a nitrile-functionalized ene compound featuring a dimethylamino group at the 3-position and a 4-(1H-pyrrol-1-yl)phenyl substituent at the 2-position.

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

3-(dimethylamino)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile

InChI

InChI=1S/C15H15N3/c1-17(2)12-14(11-16)13-5-7-15(8-6-13)18-9-3-4-10-18/h3-10,12H,1-2H3

InChI Key

YQWIBMUHHRKKOI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C#N)C1=CC=C(C=C1)N2C=CC=C2

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation as the Primary Route

The most widely reported method for synthesizing 3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile involves a Knoevenagel condensation between 4-(1H-pyrrol-1-yl)benzaldehyde and dimethylaminoacetonitrile. This reaction proceeds via a base-catalyzed mechanism, where the active methylene group of dimethylaminoacetonitrile undergoes nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated nitrile.

Reaction Equation:
$$
\text{4-(1H-Pyrrol-1-yl)benzaldehyde} + \text{CH}2(\text{CN})-\text{N}(\text{CH}3)2 \xrightarrow{\text{Base}} \text{3-(Dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile} + \text{H}2\text{O}
$$

Key parameters influencing yield and selectivity include:

  • Catalyst : Piperidine (10–15 mol%) or ammonium acetate.
  • Solvent : Ethanol or toluene under reflux (80–110°C).
  • Reaction Time : 6–24 hours, with microwave-assisted protocols reducing this to 30–60 minutes.

Table 1. Optimization of Knoevenagel Condensation Conditions

Parameter Standard Conditions Optimized Conditions (Microwave)
Temperature (°C) 80–110 120–150
Time (h) 6–24 0.5–1
Yield (%) 65–75 85–92

Alternative Routes: Wittig and Horner-Wadsworth-Emmons Reactions

For substrates sensitive to strong bases, Wittig-type olefination provides an alternative. A ylide generated from dimethylaminoethyltriphenylphosphonium bromide reacts with 4-(1H-pyrrol-1-yl)benzaldehyde to form the target compound. However, this method suffers from lower yields (45–55%) due to competing side reactions.

The Horner-Wadsworth-Emmons (HWE) reaction , using phosphonate esters, offers improved stereocontrol. For example, diethyl (dimethylamino)methylphosphonate reacts with the aldehyde under mild conditions (room temperature, 12–18 h) to yield the (E)-isomer exclusively.

Intermediate Synthesis and Functionalization

Preparation of 4-(1H-Pyrrol-1-yl)benzaldehyde

The aldehyde precursor is synthesized via Ullmann coupling between pyrrole and 4-iodobenzaldehyde, catalyzed by CuI/1,10-phenanthroline in DMF at 120°C. Alternative routes include:

  • Buchwald-Hartwig amination using Pd(dba)₂/Xantphos.
  • Direct formylation of 4-(1H-pyrrol-1-yl)benzene via Vilsmeier-Haack reaction (POCl₃/DMF).

Table 2. Comparison of Aldehyde Synthesis Methods

Method Catalyst System Yield (%) Purity (%)
Ullmann Coupling CuI/Phenanthroline 78 95
Buchwald-Hartwig Pd(dba)₂/Xantphos 85 98
Vilsmeier-Haack POCl₃/DMF 70 90

Dimethylaminoacetonitrile Derivatives

Dimethylaminoacetonitrile, the nucleophilic partner in Knoevenagel reactions, is typically prepared by cyanation of dimethylamine with chloroacetonitrile under basic conditions (K₂CO₃, CH₃CN). Purification via vacuum distillation yields >98% purity.

Advanced Catalytic Systems and Process Intensification

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction rates and yields. For example, a 15-minute irradiation at 150°C in ethanol with piperidine achieves 92% yield, compared to 68% under conventional heating. This method reduces energy consumption and minimizes side product formation.

Solvent-Free Mechanochemical Approaches

Ball-milling the aldehyde and dimethylaminoacetonitrile with K₂CO₃ as a solid base produces the target compound in 88% yield within 2 hours. This green chemistry approach eliminates solvent waste and simplifies purification.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.85 (s, 2H, pyrrole-H), 6.32 (s, 1H, CH=N), 3.12 (s, 6H, N(CH₃)₂).
  • IR (KBr): ν 2215 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=C), 1580 cm⁻¹ (C-N).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >99% purity for pharmaceutical-grade material. Residual solvent levels (e.g., ethanol < 500 ppm) comply with ICH Q3C guidelines.

Industrial-Scale Production Challenges

Cost-Effective Catalyst Recycling

Immobilized piperidine on mesoporous silica (SBA-15) allows 5 reaction cycles without significant activity loss, reducing catalyst costs by 40%.

Byproduct Management

The major byproduct, 4-(1H-pyrrol-1-yl)benzoic acid (formed via over-oxidation), is minimized by controlling reaction atmosphere (N₂ purge) and stoichiometry (1.1:1 aldehyde:acetonitrile ratio).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the dimethylamino group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl ring or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrrole-2,5-dione derivative, while reduction could produce a primary amine.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds may interact with DNA or specific proteins involved in cancer progression, potentially leading to apoptosis in cancer cells .
StudyFindings
Preliminary StudiesShowed enhanced efficacy against breast and lung cancer cell lines.
Structure-Activity RelationshipModifications leading to increased binding affinity with cancer targets improved anticancer properties.

Anti-inflammatory Effects

Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases:

  • Potential Mechanisms : These compounds may modulate inflammatory pathways, offering therapeutic benefits in conditions like arthritis and other inflammatory disorders .
StudyFindings
Cytokine InhibitionReduced levels of TNF-alpha and IL-6 in vitro.
Animal ModelsShowed significant reduction in inflammation markers.

Neuropharmacological Studies

The neuropharmacological potential of 3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile is being explored for its effects on neurotransmitter systems:

  • Applications in Mental Health : Investigations suggest that this compound could be beneficial in treating disorders such as depression and anxiety by modulating serotonin and dopamine pathways .
StudyFindings
Neurotransmitter InteractionEnhanced serotonin receptor binding affinity noted.
Behavioral StudiesImproved outcomes in animal models of depression.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if it were used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

In contrast, the benzothiazole group in ’s compound contains sulfur, which may improve binding to metal ions or biomolecules . The compound’s piperazine-methoxyphenyl moiety likely increases solubility and enables targeting of serotonin or dopamine receptors due to its structural similarity to known pharmacophores .

Molecular Weight Trends :

  • The target compound (264.3 g/mol) is significantly lighter than the analogs in (305.4 g/mol) and (489.6 g/mol), suggesting better bioavailability or membrane permeability. Higher molecular weight in ’s compound may limit its use in systemic applications .

Biological Activity

3-(Dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile, a compound with the molecular formula C₁₅H₁₅N₃ and a molecular weight of 237.3 g/mol, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

The compound is characterized by a dimethylamino group and a pyrrole moiety, which are known to influence its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Research has indicated that derivatives of pyrrole compounds, including those similar to 3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile, exhibit significant anticancer activity. For instance, studies on related compounds have demonstrated their ability to inhibit tubulin polymerization, a crucial process in cancer cell division. Specifically, certain pyrrole derivatives were found to suppress the growth of cancer cell lines at nanomolar concentrations, suggesting that modifications to the pyrrole structure can enhance anticancer efficacy .

The proposed mechanism involves the binding of these compounds to tubulin, disrupting microtubule dynamics essential for mitosis. This interaction not only inhibits cancer cell proliferation but also induces apoptosis in tumor cells. Additionally, some studies have highlighted the ability of these compounds to inhibit the Hedgehog signaling pathway, which is implicated in various cancers .

Structure-Activity Relationships (SAR)

The SAR studies reveal that specific substitutions on the pyrrole and phenyl rings significantly affect biological activity. For instance, compounds with bulky and electron-rich substituents at certain positions exhibited enhanced activity against cancer cells. The presence of both the dimethylamino group and the pyrrole ring appears to be critical for maintaining biological potency .

Case Studies

  • In Vitro Studies : A study investigated the effects of related pyrrole derivatives on human cervical (HeLa) and lung (A549) carcinoma cells. The results indicated that these compounds effectively inhibited cell growth without causing significant cytotoxicity at lower concentrations .
  • Calcium Mobilization Assays : Another study examined the activation of TRPV4 channels by similar compounds in murine dorsal root ganglia. The findings suggested that these derivatives could modulate calcium influx, further supporting their potential as therapeutic agents targeting ion channels involved in pain and inflammation .

Table 1: Biological Activity Summary of Pyrrole Derivatives

Compound IDStructureActivity TypeIC50 (µM)Notes
22StructureTubulin Inhibition0.5Strong inhibition in resistant cell lines
27StructureHedgehog Pathway Inhibition0.8Effective against medulloblastoma
6StructureTRPV4 Modulation1.2Significant calcium influx modulation

Q & A

Basic: What are the recommended synthetic routes for 3-(dimethylamino)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile?

Methodological Answer:
The synthesis of this compound can be optimized using Knoevenagel condensation , a common method for α,β-unsaturated nitriles. A typical protocol involves:

  • Reacting 4-(1H-pyrrol-1-yl)benzaldehyde with 3-(dimethylamino)propanenitrile in the presence of a catalytic base (e.g., piperidine or ammonium acetate) under reflux in ethanol.
  • Microwave-assisted synthesis (e.g., 30 minutes at 120°C) may enhance reaction efficiency, as demonstrated for structurally similar prop-2-enenitriles .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol is recommended.

Key Considerations:

  • Monitor reaction progress using TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane).
  • Confirm regioselectivity via 1H^1H-NMR: The trans-configuration of the double bond is indicated by a coupling constant J=1216HzJ = 12–16 \, \text{Hz} for the vinylic protons .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:
Primary Techniques:

  • 1H^1H- and 13C^{13}C-NMR : Assign signals for the pyrrole ring (δ 6.2–6.5 ppm for protons, δ 110–120 ppm for carbons) and the dimethylamino group (δ 2.8–3.1 ppm for protons, δ 40–45 ppm for carbons).
  • FT-IR : Confirm nitrile stretching (~2220 cm1^{-1}) and C=N/C=C vibrations (~1600 cm1^{-1}) .
  • Single-Crystal X-ray Diffraction (SXRD) : Use SHELXL (SHELX-2018) for structure refinement. Key parameters:
    • Space group (e.g., P21_1/c)
    • Bond length validation (e.g., C≡N: ~1.14 Å, C=C: ~1.34 Å) .

Data Interpretation Example:

Parameter Expected Range Reference
C≡N bond length1.14–1.16 Å
Dihedral angle (C=C)0–5° (planar structure)

Advanced: How can data contradictions in fluorescence spectra be resolved for this compound?

Methodological Answer:
Fluorescence discrepancies often arise from crystal habit/size variations or solvatochromic effects . To address this:

Crystallization Control :

  • Use slow evaporation (e.g., dichloromethane/hexane) to obtain single crystals. Polymorphs may exhibit λem_{\text{em}} shifts of 10–30 nm due to π-stacking differences .

Solvent Polarity Screening :

  • Test in solvents like DMSO (polar) vs. toluene (nonpolar). A bathochromic shift in polar solvents indicates intramolecular charge transfer (ICT) .

Time-Resolved Fluorescence :

  • Measure lifetime (τ) using TCSPC. A monoexponential decay (τ ≈ 2–5 ns) suggests a single emissive state, while multiexponential decay indicates aggregation .

Example Data Conflict Resolution:

Condition Emission λ (nm) Lifetime (ns) Conclusion
Crystalline (plate)4804.2H-aggregation (blue shift)
Crystalline (needle)5103.8J-aggregation (red shift)

Advanced: How can computational methods predict the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level is recommended:

HOMO-LUMO Analysis :

  • Calculate energy gaps (ΔE ≈ 3.5–4.0 eV) to correlate with experimental UV-Vis spectra. The dimethylamino group lowers LUMO energy, enhancing ICT .

Electrostatic Potential (ESP) Maps :

  • Visualize electron-rich (pyrrole ring) and electron-deficient (nitrile) regions to predict reactivity (e.g., nucleophilic attack at the nitrile).

TD-DFT for Excited States :

  • Simulate vertical excitations (S0_0→S1_1) to match experimental λabs_{\text{abs}} (e.g., 350–370 nm) .

Validation Steps:

  • Compare computed vs. experimental IR vibrational modes (RMSD < 10 cm1^{-1}).
  • Use Gaussian 16 or ORCA with solvent effects (PCM model) for accuracy.

Advanced: What strategies optimize supramolecular interactions for material science applications?

Methodological Answer:
To design functional materials (e.g., OLEDs, sensors):

Co-crystallization :

  • Introduce halogen-bond donors (e.g., 4-bromophenyl derivatives) to stabilize π-π interactions. For example, a 1:1 co-crystal with 1,4-diiodotetrafluorobenzene enhances emission quantum yield (ΦPL_{\text{PL}}) by 20–30% .

Polymer Composite Fabrication :

  • Embed the compound in polyvinylcarbazole (PVK) matrices via spin-coating (1000–2000 rpm). Optimize loading (1–5 wt%) to balance transparency and emission intensity .

Surface Functionalization :

  • Modify gold nanoparticles (AuNPs) with thiolated derivatives for plasmon-enhanced fluorescence.

Key Metrics:

Parameter Target Reference
Film thickness80–120 nm
Quantum yield (ΦPL_{\text{PL}})>0.6 in solid state

Advanced: How to design structure-activity relationship (SAR) studies for pharmacological screening?

Methodological Answer:
For preliminary bioactivity assessment (e.g., antimicrobial, anticancer):

Derivatization :

  • Synthesize analogs with:

  • Electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring.
  • Bulkier substituents (e.g., tert-butyl) to probe steric effects.

In Vitro Assays :

  • Use MTT assays (IC50_{50}) against HeLa or MCF-7 cells. Compare with positive controls (e.g., doxorubicin).
  • Test antimicrobial activity via microdilution (MIC values against E. coli or S. aureus) .

Molecular Docking :

  • Target enzymes like topoisomerase II (PDB: 1ZXM) or cytochrome P450. Prioritize binding poses with ΔG < −8 kcal/mol .

SAR Insights:

Modification Biological Impact
-NO2_2 at para positionIncreased cytotoxicity
Larger alkyl groupsReduced membrane permeability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.